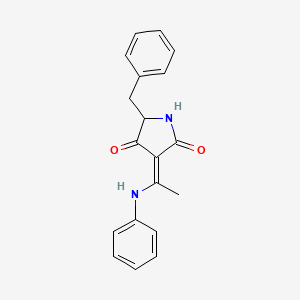
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound for multiple fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process ensures high purity and consistency of the compound, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in further research or industrial applications.
Scientific Research Applications
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects
Comparison with Similar Compounds
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or reactivity. The specific properties and applications of this compound make it distinct and valuable for various research and industrial purposes.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industry. Its unique properties and reactivity make it a valuable tool for various applications, from organic synthesis to potential therapeutic uses. Ongoing research continues to uncover new possibilities for this compound, further expanding its potential impact.
Properties
IUPAC Name |
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,20H,12H2,1H3,(H,21,23)/b17-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSXUGYAGMSUTN-GHRIWEEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C(NC1=O)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)C(NC1=O)CC2=CC=CC=C2)/NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














